molecular formula C9H8N6 B4554534 7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B4554534
M. Wt: 200.20 g/mol
InChI Key: UHFOGLPLDYIUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C9H8N6 and its molecular weight is 200.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 200.08104428 g/mol and the complexity rating of the compound is 235. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring has been synthesized and characterized using X-ray single crystal diffraction and spectroscopic techniques. The antibacterial activity of this compound against Gram-positive and Gram-negative microbial strains has been evaluated, showing promising results (Lahmidi et al., 2019).

Antimicrobial and Antituberculous Activities

  • Pyrazolo[1,5-a]pyrimidines, as purine analogues, have shown beneficial properties as antimetabolites in purine biochemical reactions. They possess wide pharmaceutical interest due to their antitrypanosomal activity. This study presents an effective synthesis convention of pyrazolo[1,5-a]pyrimidines and related compounds with antimicrobial potential (Abdelriheem et al., 2017).
  • Structural analogs of a promising antituberculous agent were synthesized and evaluated for tuberculostatic activity. The study analyzed structure-activity relations, highlighting the potential of these compounds in the treatment of tuberculosis (Titova et al., 2019).

Synthesis of Fused Heterocyclic Compounds

  • The research explored the synthesis of a variety of novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions involving 9-amino-7-(4’-chlorophenyl)-8,9-dihydro-8-imino-6H,7H-[1]benzopyrano[3,4:5,6]pyrano[2,3-d]pyrimidine-6-one. These compounds were tested for antimicrobial activity, indicating their potential in antimicrobial applications (El-Agrody et al., 2001).

Anticancer Activity

  • Novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their biological activity in vitro against Abl and Src kinases, as well as the leukemia K-562 cell line. Certain compounds showed high activity, suggesting their potential as leads for further optimization towards anticancer therapies (El-Moghazy et al., 2016).

Analytical and Synthetic Chemistry Applications

  • The synthesis and characterization of 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides and their regioselective N-alkylation were studied, illustrating the versatility of these compounds in synthetic chemistry. This research highlights the potential utility of these compounds in the development of novel chemical entities (Drev et al., 2014).

Properties

IUPAC Name

7-methyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6/c1-6-7(8-2-3-12-14-8)4-10-9-11-5-13-15(6)9/h2-5H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFOGLPLDYIUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC=NN12)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 3
7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 4
7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 5
7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
Reactant of Route 6
7-methyl-6-(1H-pyrazol-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.